Welcome to the BenchChem Online Store!
molecular formula C9H8N2O2 B8463423 2-Methyl-1-nitroindolizine

2-Methyl-1-nitroindolizine

Cat. No. B8463423
M. Wt: 176.17 g/mol
InChI Key: MLYNHENUTHCWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07776107B2

Procedure details

Nitric acid (5 mL, 70%) was added slowly to a stirred solution of 2-methylindolizine 1 (see preparation of Example 1) (5 g, 38.2 mmol) in concentrated sulphuric acid (15 mL, 96%) at 0° C. After 5 minutes, the brown solution obtained was poured onto crushed ice. The orange precipitate formed was immediately isolated by filtration, washed with copious amounts of water and then dried under vacuum in the presence of P2O5 for a night to give 2-methyl-1-nitroindolizine 13 (3 g), m.p. 137-139° C. 1H NMR (DMSO-d6): δ 8.55 (dt, J=6.7, 1.0 Hz, 1H), 8.20 (d, J=9.1 Hz, 1H), 7.54-7.48 (m, 2H), 7.11 (dt, J=8.0, 1.2 Hz, 1H), 2.47 (d, J=1.0 Hz, 3H). 13C NMR (DMSO-d6): δ 132.2, 128.0, 127.7, 123.0, 122.8, 117.8, 115.0, 114.7, 12.4.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][C:6]1[CH:7]=[C:8]2[N:13]([CH:14]=1)[CH:12]=[CH:11][CH:10]=[CH:9]2>S(=O)(=O)(O)O>[CH3:5][C:6]1[C:7]([N+:1]([O-:4])=[O:2])=[C:8]2[N:13]([CH:14]=1)[CH:12]=[CH:11][CH:10]=[CH:9]2

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C=C2C=CC=CN2C1
Name
Quantity
15 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the brown solution obtained
ADDITION
Type
ADDITION
Details
was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
The orange precipitate formed
CUSTOM
Type
CUSTOM
Details
was immediately isolated by filtration
WASH
Type
WASH
Details
washed with copious amounts of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum in the presence of P2O5 for a night

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC=1C(=C2C=CC=CN2C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.